

In-Depth Structural Analysis of 2-(2-Methoxyphenyl)acetophenone: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural analysis of **2-(2-Methoxyphenyl)acetophenone**, a molecule of interest in medicinal chemistry and organic synthesis. This document collates and presents key crystallographic, spectroscopic, and computational data to facilitate a deeper understanding of its molecular architecture and physicochemical properties. Detailed experimental protocols for its characterization are provided, alongside visualizations of its structure, analytical workflow, and a potential biological signaling pathway, offering valuable insights for researchers in drug discovery and development.

Introduction

2-(2-Methoxyphenyl)acetophenone, also known as 2'-methoxyacetophenone, is an aromatic ketone that serves as a versatile building block in the synthesis of various organic compounds, including chalcones with potential anti-proliferative properties.[1][2] Its structural features, comprising a methoxy-substituted phenyl ring and an acetophenone moiety, give rise to specific spectroscopic signatures and potential biological activities. Understanding the precise three-dimensional arrangement of its atoms, its behavior under various spectroscopic techniques,



and its potential interactions with biological systems is crucial for its application in drug design and materials science. This guide aims to provide a detailed overview of the structural and analytical aspects of this compound.

Molecular Structure and Crystallography

The definitive three-dimensional structure of **2-(2-Methoxyphenyl)acetophenone** has been determined by X-ray crystallography. The crystallographic data is available in the Crystallography Open Database (COD) under the entry number 1100320.[3]

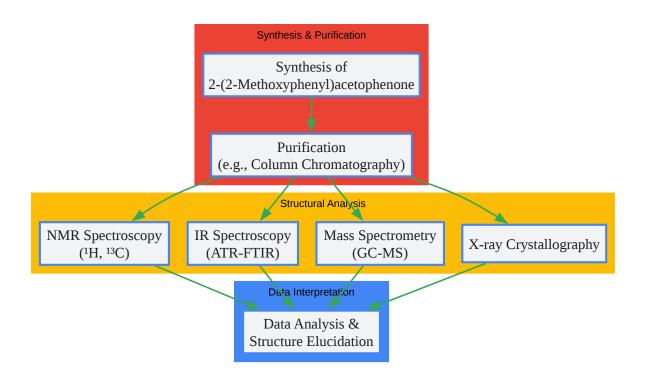
Below is a summary of key crystallographic data.

Table 1: Crystallographic Data for **2-(2-Methoxyphenyl)acetophenone**

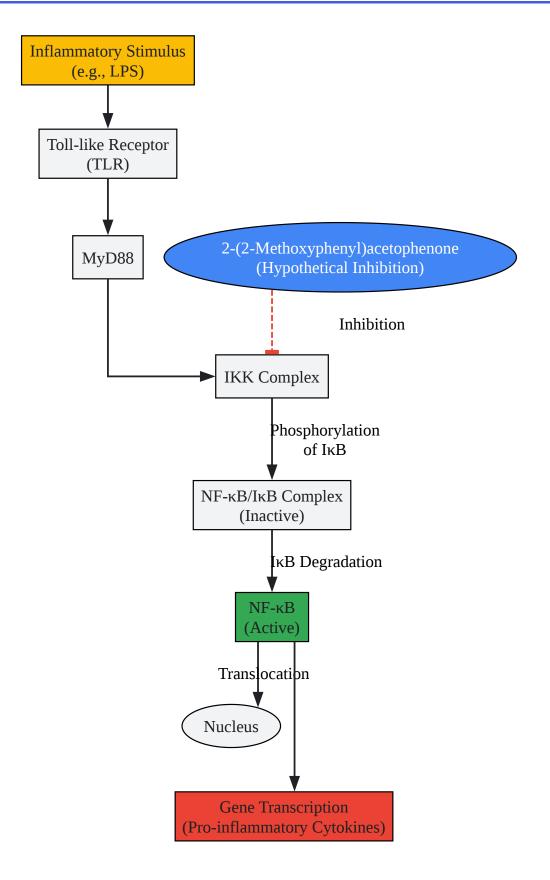
Parameter	Value
Formula	C ₉ H ₁₀ O ₂
Molecular Weight	150.17 g/mol
Crystal System	Orthorhombic
Space Group	P212121
Unit Cell Dimensions	a = 7.93(2) Å, b = 10.38(3) Å, c = 11.23(3) Å
α = 90°, β = 90°, γ = 90°	
Volume	924(4) Å ³
Z	4
Density (calculated)	1.079 g/cm ³

Note: The detailed atomic coordinates, bond lengths, and angles can be obtained from the Crystallography Open Database (COD) using the entry number 1100320.









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References

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- 3. 2-Methoxy-1-phenylethanone | C9H10O2 | CID 77698 PubChem [pubchem.ncbi.nlm.nih.gov]
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